molecular formula C9H11BrN2 B1588399 (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine CAS No. 83023-56-7

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B1588399
CAS No.: 83023-56-7
M. Wt: 227.1 g/mol
InChI Key: APOQHGHGEPQGOO-SECBINFHSA-N
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Description

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Enantiomers : Enantiomers of pyridinesulfonamide, which share structural similarities with "(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine", have been synthesized, with their stereostructures researched through methods like X-ray analysis, electronic circular dichroism (ECD), and optical rotation (OR) (Zhou et al., 2015).

Photochemical and Photophysical Studies

  • Photoinduced Tautomerization : Studies on derivatives of pyridine such as 2-(1H-pyrazol-5-yl)pyridine have revealed the occurrence of photoinduced tautomerization, providing insights into the photoreactions of these compounds (Vetokhina et al., 2012).

Catalysis and Chemical Reactivity

  • Catalytic Activity : Research on the acidic properties of pyridine adsorbed on zeolites indicates potential catalytic activities of pyridine derivatives in various reactions, which might apply to "this compound" as well (Ward, 1968).

Polymer Chemistry

  • Polyelectrolyte Synthesis : Studies on the synthesis of hyperbranched polyelectrolytes from similar pyridine compounds hint at potential applications in polymer chemistry (Monmoton et al., 2008).

Medicinal Chemistry

  • Antitumor and Antiviral Activities : Research indicates that certain pyridine derivatives exhibit antitumor and antiviral activities, suggesting potential medicinal applications for similar compounds (Varma et al., 2020; Bergstrom et al., 1984).

  • Biochemical Studies : The investigation into the synthesis, kinetics, and biological studies of pyridine ruthenium(III) complexes indicates potential biochemical applications (Omondi et al., 2018).

Biochemical Analysis

Biochemical Properties

®-3-Bromo-5-(pyrrolidin-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity . Additionally, this compound may interact with proteins involved in signal transduction pathways, altering their conformation and function .

Cellular Effects

The effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine involves its binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity . Additionally, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may interact with transcription factors, influencing gene expression by modulating their binding to DNA . These interactions can lead to changes in cellular function and overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, depending on its stability and degradation rate .

Dosage Effects in Animal Models

The effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways . At higher doses, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are observed, where the compound’s activity changes significantly with varying dosages .

Metabolic Pathways

®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Understanding the metabolic pathways of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is crucial for predicting its biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may localize to specific compartments, influencing its accumulation and activity . The distribution of this compound within tissues also determines its overall biological effects .

Subcellular Localization

The subcellular localization of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine within subcellular structures can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

3-bromo-5-[(2R)-pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOQHGHGEPQGOO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427570
Record name 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83023-56-7
Record name 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine
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